molecular formula C9H22N2O2 B12699411 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol CAS No. 93940-10-4

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol

Katalognummer: B12699411
CAS-Nummer: 93940-10-4
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: MLNYDAYLTYEMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol is a chemical compound with the molecular formula C6H15NO2 and a molecular weight of 133.1888 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol typically involves the reaction of dimethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using distillation or other separation techniques to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Wissenschaftliche Forschungsanwendungen

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties. This uniqueness makes it suitable for a wide range of applications in various fields .

Eigenschaften

CAS-Nummer

93940-10-4

Molekularformel

C9H22N2O2

Molekulargewicht

190.28 g/mol

IUPAC-Name

2-[1,3-bis(dimethylamino)propan-2-yloxy]ethanol

InChI

InChI=1S/C9H22N2O2/c1-10(2)7-9(8-11(3)4)13-6-5-12/h9,12H,5-8H2,1-4H3

InChI-Schlüssel

MLNYDAYLTYEMME-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(CN(C)C)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.